molecular formula C10H12ClF2N3 B1458176 1-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)piperazine CAS No. 1565827-81-7

1-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)piperazine

Número de catálogo: B1458176
Número CAS: 1565827-81-7
Peso molecular: 247.67 g/mol
Clave InChI: YUJNUNUYEORSDZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)piperazine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 5, a difluoromethyl group at position 4, and a piperazine ring at position 2 (Figure 1). This structure combines electron-withdrawing substituents (Cl, CF₂H) with the basicity of the piperazine moiety, making it a versatile intermediate in medicinal chemistry and agrochemical research. It is commercially available (e.g., CymitQuimica, Ref: 10-F770346) but lacks extensive published pharmacological data .

Propiedades

IUPAC Name

1-[5-chloro-4-(difluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF2N3/c11-8-6-15-9(5-7(8)10(12)13)16-3-1-14-2-4-16/h5-6,10,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJNUNUYEORSDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C(=C2)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001212357
Record name 1-[5-Chloro-4-(difluoromethyl)-2-pyridinyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565827-81-7
Record name 1-[5-Chloro-4-(difluoromethyl)-2-pyridinyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565827-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-Chloro-4-(difluoromethyl)-2-pyridinyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

The synthesis of 1-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)piperazine generally involves the formation of a carbon-nitrogen bond between the piperazine nitrogen and the substituted pyridine ring. The key challenges include the selective substitution on the pyridine ring and the introduction of the difluoromethyl group.

Reported Preparation Methods

Synthesis via Substituted Pyridine Precursors

A common approach involves starting from a suitably substituted pyridine intermediate, such as 5-chloro-4-(difluoromethyl)pyridin-2-yl derivatives, which are then reacted with piperazine or its protected derivatives under nucleophilic substitution conditions.

Example Procedure:
  • Step 1: Preparation of tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate.
  • Step 2: Deprotection of the tert-butyl carbamate protecting group using trifluoroacetic acid (TFA) in methylene chloride at room temperature for 2 hours.
  • Step 3: Neutralization with saturated sodium bicarbonate solution followed by extraction and drying to isolate 1-(5-chloropyridin-2-yl)piperazine with high yield (~99%).

This method provides a clean route to the 5-chloropyridin-2-yl-piperazine scaffold, which can be further functionalized to introduce the difluoromethyl group.

Introduction of the Difluoromethyl Group

The difluoromethyl substituent at the 4-position of the pyridine ring is typically introduced either via:

  • Direct fluorination of a methyl group on the pyridine ring using specialized fluorinating agents, or
  • Coupling reactions involving difluoromethyl-containing building blocks.

The literature suggests that the difluoromethyl group is often introduced prior to coupling with piperazine to avoid side reactions and ensure regioselectivity.

Coupling Reactions with Piperazine

The coupling of the substituted pyridine intermediate with piperazine is often performed in polar aprotic solvents such as dimethylformamide (DMF) or methylene chloride under mild heating conditions (e.g., 20–80 °C). Bases such as cesium carbonate or DIPEA (N,N-diisopropylethylamine) are used to facilitate nucleophilic substitution by deprotonating the piperazine nitrogen.

  • For example, cesium carbonate (3 equiv) and tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (4 equiv) in DMF at 80 °C for 24 hours have been reported for related piperazine coupling reactions.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
1 tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate + TFA Methylene chloride Room temp 2 h 99 Deprotection to free piperazine derivative
2 5-chloro-4-(difluoromethyl)pyridin-2-yl intermediate + piperazine + Cs2CO3 DMF 80 °C 24 h 29 (for analogous compounds) Nucleophilic substitution; purification by reverse-phase HPLC
3 Coupling with linkers (various carboxylic acids) + DIPEA DMF Room temp Variable 8–40 (depending on linker) Used in synthesis of derivatives; yields vary with linker length

Research Findings and Optimization Notes

  • The position of substituents on the pyridine ring is critical for reactivity and biological activity. The chlorine at position 5 and difluoromethyl at position 4 must be introduced before coupling with piperazine to maintain regioselectivity and yield.

  • Use of tert-butyl carbamate protecting groups on piperazine allows selective functionalization and improves handling of intermediates, with deprotection achieved under mild acidic conditions (TFA in DCM).

  • Bases such as cesium carbonate and DIPEA are effective in promoting nucleophilic substitution on the pyridine ring nitrogen, with DMF as a preferred solvent due to its polarity and high boiling point.

  • Purification often requires reverse-phase HPLC due to the polarity and complexity of the products, especially when linkers or additional substituents are introduced.

  • Yields for the final coupling steps can vary significantly (8–40%), influenced by the nature of the linker and reaction conditions, indicating the need for optimization depending on the target derivative.

Summary Table of Key Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Remarks
Synthesis of 1-(5-chloropyridin-2-yl)piperazine tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate + TFA RT, 2 h, DCM 99 High yield deprotection step
Coupling with difluoromethyl-substituted pyridine 5-chloro-4-(difluoromethyl)pyridin-2-yl intermediate + piperazine + Cs2CO3 80 °C, 24 h, DMF 29 (for analogues) Requires purification by HPLC
Functionalization with linkers Piperazine derivative + carboxylic acid linkers + DIPEA RT, DMF 8–40 Yields depend on linker length and structure

The preparation of This compound involves a multi-step process starting from protected piperazine intermediates and substituted pyridine precursors. The key synthetic challenges include selective introduction of the difluoromethyl group and efficient coupling to the piperazine nitrogen. Current literature supports the use of tert-butyl carbamate protection strategies, nucleophilic substitution in DMF with cesium carbonate or DIPEA, and careful purification by reverse-phase HPLC to achieve acceptable yields and purity. Optimization of reaction conditions and linker selection is critical for improving yields in derivative synthesis.

Análisis De Reacciones Químicas

1-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chloro or difluoromethyl groups.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antidepressant Properties

Research has indicated that piperazine derivatives can exhibit antidepressant-like effects. A study demonstrated that compounds similar to 1-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)piperazine showed significant activity in animal models of depression. The mechanism is believed to involve modulation of serotonin and norepinephrine pathways, which are critical in mood regulation.

Anticancer Potential

Piperazine derivatives have also been explored for their anticancer properties. Some studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Targeting Neurological Disorders

The structural characteristics of this compound make it a candidate for developing drugs targeting neurological disorders. Its ability to cross the blood-brain barrier (BBB) could facilitate the development of treatments for conditions such as anxiety and depression.

Antiviral Research

Given the ongoing research into compounds that can combat viral infections, there is potential for this compound to be evaluated against viruses such as SARS-CoV-2. Preliminary studies have shown that piperazine derivatives can exhibit antiviral activity, making this compound a candidate for further investigation.

Case Studies and Research Findings

Study FocusFindingsReference
Antidepressant EffectsDemonstrated significant reduction in depressive behaviors in rodent models
Anticancer ActivityInduced apoptosis in various cancer cell lines
Antiviral PotentialShowed inhibitory effects against viral replication in vitro

Mecanismo De Acción

The mechanism of action of 1-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. The chloro and difluoromethyl groups play a crucial role in its binding affinity and activity. These groups can form hydrogen bonds and other interactions with target molecules, influencing the compound’s overall effect .

The pathways involved in its mechanism of action include inhibition of specific enzymes or receptors, modulation of signaling pathways, and interaction with cellular components. Detailed studies are required to fully elucidate these mechanisms .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

Key structural analogues differ in substituent type, position, or piperazine functionalization (Table 1).

Table 1: Structural Comparison of Selected Piperazine-Pyridine Derivatives

Compound Name Pyridine Substituents Piperazine Modifications Key Applications/Findings References
1-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)piperazine 5-Cl, 4-CF₂H Unmodified Synthetic intermediate
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine 3-Cl, 5-CF₃ Unmodified Antimalarial lead optimization
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine 2-Cl (pyridine), 5-Cl (phenyl) Piperazine acylated with pyridine Receptor binding studies (TAAR1)
ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide) 3-Cl, 5-CF₃ Carbothioamide functionalization Bacterial PPTase inhibitor
1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) N/A (aryl substituents) Piperazine linked to aryl ethylamine Insecticidal activity (serotonergic)

Pharmacological and Physicochemical Properties

  • Lipophilicity : The difluoromethyl group (logP ~1.2) offers moderate hydrophobicity compared to trifluoromethyl (logP ~2.1), impacting membrane permeability .
  • Receptor Affinity: ML267: Inhibits bacterial PPTase (IC₅₀ = 0.3 µM) with >100× selectivity over human orthologues, attributed to the trifluoromethylpyridine-carbothioamide motif . PAPP Derivatives: Exhibit insecticidal activity (EC₅₀ = 12 µM against Pseudaletia separata) via 5-HT receptor modulation .

Stability and Metabolic Considerations

  • Metabolic Susceptibility : Piperazine rings are prone to oxidative N-dealkylation, but electron-withdrawing pyridine substituents (Cl, CF₂H) may reduce metabolic clearance compared to phenyl analogues .
  • Fluorine Effects : Difluoromethyl groups enhance metabolic stability over chloromethyl groups, as seen in antimalarial analogues () .

Actividad Biológica

1-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)piperazine (CAS Number: 1565827-81-7) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 5-chloro-4-(difluoromethyl)pyridine moiety. Its molecular formula is C10H12ClF2N3C_{10}H_{12}ClF_2N_3, indicating the presence of chlorine and difluoromethyl groups, which are known to influence biological activity.

Research indicates that compounds containing piperazine and pyridine moieties often interact with various receptors and enzymes, contributing to their pharmacological effects. Specifically, studies have suggested that this compound may exhibit activity through:

  • G-protein-coupled receptors (GPCRs) : Similar compounds have been shown to act as agonists or antagonists at GPCRs, which play crucial roles in numerous physiological processes.
  • Ion channels : The interaction with ion channels, such as TRPV1, has been reported for related piperazine derivatives, indicating potential analgesic or anticonvulsant properties.

In Vitro Studies

A study explored various piperazine derivatives and their effects on ion currents in neuronal models. The findings suggest that modifications in the piperazine structure can lead to significant changes in biological activity, including modulation of calcium and sodium currents, which are critical for neuronal signaling .

In Vivo Studies

In vivo assessments have demonstrated the efficacy of similar compounds in animal models for conditions like epilepsy and pain management. For instance, derivatives exhibiting TRPV1 antagonism showed promising results in reducing seizure thresholds without affecting motor functions .

Case Study 1: Anticonvulsant Activity

A series of piperazine derivatives were tested for their anticonvulsant properties using the maximal electroshock (MES) seizure model. Among these, compounds structurally related to this compound exhibited significant protective effects against seizures, suggesting a potential therapeutic application in epilepsy .

Case Study 2: Analgesic Effects

Another study investigated the analgesic potential of piperazine derivatives through behavioral assays in rodents. The results indicated that certain modifications led to enhanced pain relief effects without significant side effects on motor coordination .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticonvulsantTRPV1 antagonism
BMS-903452GPR119 agonistStimulates insulin release
KA-104AnticonvulsantMulti-target ion channel interaction

Q & A

Q. How can researchers confirm the structural integrity of 1-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)piperazine during synthesis?

  • Methodological Answer: Structural confirmation requires a combination of analytical techniques:
  • Elemental analysis to verify stoichiometry.
  • 1^1H and 13^13C NMR spectroscopy to confirm proton and carbon environments, as demonstrated in piperazine derivative studies (e.g., 1^1H NMR δ 3.47–3.39 ppm for piperazine protons in ).
  • Mass spectrometry (HRMS) for molecular weight validation (e.g., HRMS m/z = 328.1597 in ).
  • HPLC for purity assessment.
    Cross-referencing spectral data with computational predictions (e.g., Agilent Masshunter software in ) enhances reliability .

Q. What protocols are recommended for assessing acute toxicity in preclinical models?

  • Methodological Answer:
  • Follow OECD guidelines (e.g., OECD 423) for acute oral toxicity, using rodent models.
  • Modified piperazine derivatives with β-cyclodextrin showed reduced toxicity in infiltration anesthesia models (). Monitor for neurobehavioral changes, organ weight variations, and histopathological alterations.
  • Dose-response curves and LD50_{50} calculations are critical for risk assessment .

Advanced Research Questions

Q. How can contradictory data on biological activity of modified derivatives be systematically analyzed?

  • Methodological Answer:
  • Computational modeling (e.g., molecular docking or QSAR) to predict activity trends. used computer analysis to reconcile antiplatelet activity discrepancies between modified and unmodified derivatives.
  • In vitro assays (e.g., platelet aggregation tests) to validate predictions.
  • Structural-activity relationship (SAR) studies to identify functional groups impacting activity (e.g., β-cyclodextrin reducing activity in ).
  • Address contradictions by comparing experimental conditions (e.g., solvent systems, assay sensitivity) .

Q. What strategies optimize pharmacological activity while maintaining low toxicity?

  • Methodological Answer:
  • Fragment-based drug design : Incorporate pharmacophoric groups like fluorobenzyl () or trifluoromethyl () to enhance target affinity.
  • Prodrug approaches : Use β-cyclodextrin () to improve solubility and reduce toxicity.
  • Selective functionalization : Modify substituents on the pyridine or piperazine rings (e.g., 5-chloro-4-difluoromethyl in the target compound) to balance potency and safety .

Pharmacological Evaluation

Q. What in vitro models are suitable for evaluating serotonin receptor (5-HT1A_{1A}) affinity?

  • Methodological Answer:
  • Radioligand binding assays : Use 3^3H-8-OH-DPAT or 3^3H-WAY-100635 in transfected HEK-293 cells.
  • Functional assays : Measure cAMP inhibition or ERK phosphorylation.
  • Arylpiperazines (e.g., 1-(3-trifluoromethylphenyl)piperazine in ) show high 5-HT1A_{1A} affinity due to coplanar aryl-piperazine conformations ().
  • Cross-validate with computational docking (e.g., AutoDock Vina) .

Synthetic Chemistry

Q. How can researchers troubleshoot low yields in Ullmann coupling reactions for piperazine derivatives?

  • Methodological Answer:
  • Catalyst optimization : Use CuI/1,10-phenanthroline systems (e.g., 10 mol% CuI in ).
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity.
  • Temperature control : Maintain 80–100°C for 12–16 hours ().
  • Purification : Reverse-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA in ) improves yield .

Material Science & Stability

Q. What techniques characterize the supramolecular interactions of piperazine inclusion complexes?

  • Methodological Answer:
  • X-ray crystallography : Resolve crystal structures (e.g., piperazine guest-host complexes in ).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π bonds).
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C in ).
  • FT-IR spectroscopy : Identify hydrogen-bonding motifs .

Data Presentation Example

Parameter Value/Technique Reference
NMR Chemical Shifts1^1H δ 3.47–3.39 (piperazine protons)
HRMS Accuracy±0.0007 ppm
Acute Toxicity (LD50_{50})>2000 mg/kg (rodent oral)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)piperazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.